5alpha-Androst-15-ene-3,17-dione
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Overview
Description
5alpha-Androst-15-ene-3,17-dione, also known as Androstanedione or 5α-androstane-3,17-dione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is the C5 epimer of etiocholanedione .
Synthesis Analysis
This compound can be synthesized from 17beta-Acetoxy-5alpha-androstan-3-one (stanolone acetate) in four steps . Stanolone acetate is brominated in the presence of hydrogen chloride in acetic acid to give 17beta-acetoxy-2-bromo-5alpha-androstan-3-one, which undergoes dehydrobromination using lithium carbonate as base with lithium bromide as an additive to give 17beta-acetoxy-5alpha-androst-1-en-3-one in almost quantitative yield with 97% of purity . This compound is then hydrolyzed with sodium hydroxide to give 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone), which is oxidized with chromium trioxide to afford 5alpha-androst-1-ene-3,17-dione .Molecular Structure Analysis
The molecular formula of this compound is C19H28O2 . The IUPAC name is (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include bromination, dehydrobromination, hydrolysis, and oxidation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 288.4 g/mol . The exact mass is 288.208930132 g/mol and the monoisotopic mass is 288.208930132 g/mol . The compound has a XLogP3 of 3.6, indicating its lipophilicity .Scientific Research Applications
Androgen Pathway Suppression in Prostate Cancer Treatment
A study discussed the role of adrenal androgens in prostate cancer treatment, highlighting the efficacy of specific inhibitors in reducing serum and tissue androgen levels, thereby suggesting a potential treatment strategy involving the inhibition of the P450c17 enzyme and AKR1C3 for prostate cancer (Tamae et al., 2015).
Alternate Pathways for Brain Function Regulation
Research has revealed an alternate pathway for androgen regulation of brain function, where the metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, activates estrogen receptors, highlighting a novel understanding of androgen effects beyond traditional pathways (Handa et al., 2008).
Androgens and Seizure Modulation
A review on androgens in the hippocampus elucidates their role in altering and being altered by ictal activity, suggesting a significant impact of androgens on seizure processes and pointing towards potential therapeutic implications for epilepsy and seizure disorders (Rhodes & Frye, 2004).
Steroid 5alpha-Reductase Type 2 Deficiency
A comprehensive review on steroid 5alpha-reductase type 2 deficiency provides insight into the genetic disorder affecting sexual differentiation, emphasizing the importance of accurate diagnosis and management in affected individuals (Cheon, 2010).
Mechanism of Action
Target of Action
5alpha-Androst-15-ene-3,17-dione, also known as 5α-androstanedione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It primarily targets androgen receptors, exerting some androgenic activity .
Mode of Action
This compound interacts with its targets, the androgen receptors, by binding to them. This binding can lead to a series of changes in the cell, including the activation or repression of specific genes. In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .
Biochemical Pathways
This compound is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . These enzymes are part of the steroid hormone biosynthesis pathway. The conversion of androstenedione into DHT through 5α-androstanedione is a key step in the production of androgens .
Result of Action
The binding of this compound to androgen receptors can lead to a range of molecular and cellular effects. It has some androgenic activity, which means it can stimulate the development and maintenance of male characteristics by binding to androgen receptors .
Safety and Hazards
Future Directions
A new biotechnological production method of 5alpha-Androst-15-ene-3,17-dione from cheap precursors has been developed . This method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum . This study is the first to report the transformation of phytosterols into this compound by biological methods with a considerable yield .
Biochemical Analysis
Biochemical Properties
5alpha-Androst-15-ene-3,17-dione plays a significant role in biochemical reactions. It is mainly synthesized by chemical methods in industry . The compound interacts with enzymes such as 5alpha-reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5alpha-reductase products .
Cellular Effects
It is known that it is a prohormone of testosterone , implying that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into other biochemical compounds. For instance, 5alpha-reductase from Treponema denticola can convert the 3-oxo-4-ene structure of this compound into 5alpha-reductase products . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of steroid drugs . It interacts with enzymes such as 5alpha-reductase and may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5-6,12,14-16H,3-4,7-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMIMUFFHDLVHF-WZNAKSSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3C=CC4=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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